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molecular formula C17H18N2O2 B8511297 1-{[4-(Benzyloxy)phenyl]methyl}imidazolidin-2-one CAS No. 59023-10-8

1-{[4-(Benzyloxy)phenyl]methyl}imidazolidin-2-one

Cat. No. B8511297
M. Wt: 282.34 g/mol
InChI Key: XONYERRJRPQJLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03932452

Procedure details

A 21.5 g (0.25 mole) portion of 2-imidazolidinone in 250 ml of dimethylsulfoxide was treated with 34.5 (0.25 mole) of K2CO3, 20.0 g (0.12 mole) of KI and 58.5 g (0.25 mole) of 4-benzyloxybenzyl chloride. The reaction mixture was heated to 105° over 0.5 hours, held at 105°-110° for 1.7 hours, poured with stirring into 1.5 l of H2O, stirred for 0.3 hours and filtered. The green-yellow solid was washed with 300 ml of H2O, air dried overnight, and dried to a constant weight at 60°, m.p. 110°-122°. Yield: 62 g (87%). Recrystallization from 1:1 methane: water gave an analytical sample, m.p. 156°-157°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
34.5
Quantity
0.25 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
58.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][NH:3][C:2]1=[O:6].C([O-])([O-])=O.[K+].[K+].[CH2:13]([O:20][C:21]1[CH:28]=[CH:27][C:24]([CH2:25]Cl)=[CH:23][CH:22]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.O>CS(C)=O>[CH2:13]([O:20][C:21]1[CH:22]=[CH:23][C:24]([CH2:25][N:1]2[CH2:5][CH2:4][NH:3][C:2]2=[O:6])=[CH:27][CH:28]=1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(NCC1)=O
Name
34.5
Quantity
0.25 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
58.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(CCl)C=C1
Name
Quantity
250 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
1.5 L
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 0.3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 105° over 0.5 hours
Duration
0.5 h
ADDITION
Type
ADDITION
Details
poured
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The green-yellow solid was washed with 300 ml of H2O, air
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
dried to a constant weight at 60°
CUSTOM
Type
CUSTOM
Details
Recrystallization from 1:1 methane
CUSTOM
Type
CUSTOM
Details
water gave an analytical sample, m.p. 156°-157°

Outcomes

Product
Details
Reaction Time
1.7 h
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=CC=C(CN2C(NCC2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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